molecular formula C19H22ClN3O2 B5686973 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide

Cat. No.: B5686973
M. Wt: 359.8 g/mol
InChI Key: SDCATTZSNDMGPQ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains a benzamide core with a methoxy group at the 2-position and a chloro-substituted phenyl ring attached to a methylpiperazine moiety. Its structure suggests potential interactions with biological targets, making it a candidate for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide typically involves the reaction of 3-chloro-4-(4-methylpiperazin-1-yl)aniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Its combination of a chloro-substituted phenyl ring and a methoxybenzamide core makes it a versatile molecule for various applications .

Properties

IUPAC Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-22-9-11-23(12-10-22)17-8-7-14(13-16(17)20)21-19(24)15-5-3-4-6-18(15)25-2/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCATTZSNDMGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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